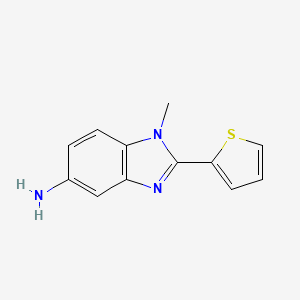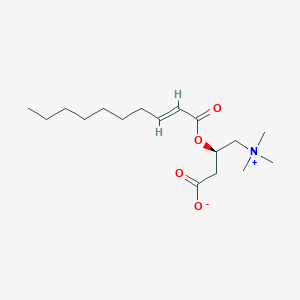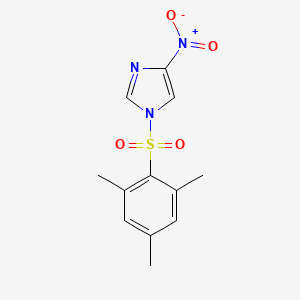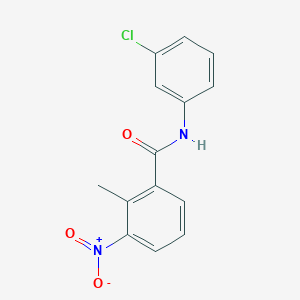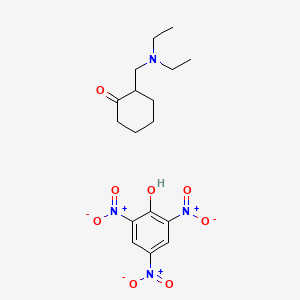
2-(Diethylaminomethyl)cyclohexanone picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylaminomethyl)cyclohexanone picrate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a diethylaminomethyl group attached to the cyclohexanone ring, and it forms a picrate salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)cyclohexanone picrate typically involves the reaction of cyclohexanone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then treated with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylaminomethyl)cyclohexanone picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
2-(Diethylaminomethyl)cyclohexanone picrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylaminomethyl)cyclohexanone picrate involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with enzymes and receptors, modulating their activity. The cyclohexanone ring may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylaminomethyl)cyclohexanone
- 2-(Methylaminomethyl)cyclohexanone
- 2-(Ethylaminomethyl)cyclohexanone
Uniqueness
2-(Diethylaminomethyl)cyclohexanone picrate is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it different from similar compounds that have different substituents on the cyclohexanone ring. The picrate salt form also enhances its stability and solubility, making it suitable for various applications.
Propiedades
Número CAS |
101591-56-4 |
|---|---|
Fórmula molecular |
C17H24N4O8 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
2-(diethylaminomethyl)cyclohexan-1-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H21NO.C6H3N3O7/c1-3-12(4-2)9-10-7-5-6-8-11(10)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,3-9H2,1-2H3;1-2,10H |
Clave InChI |
YBZWZLGLNMCKRY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1CCCCC1=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


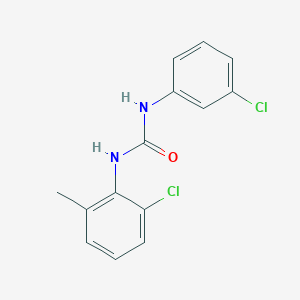


![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)


